molecular formula C8H9NS B3055491 Pyridine,2-(2-propen-1-ylthio)- CAS No. 65063-38-9

Pyridine,2-(2-propen-1-ylthio)-

Cat. No.: B3055491
CAS No.: 65063-38-9
M. Wt: 151.23 g/mol
InChI Key: GQJRMAHIZBHNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine,2-(2-propen-1-ylthio)-, also known as 2-allylthiopyridine, is a heterocyclic organic compound containing a pyridine ring substituted with an allylthio group at the 2-position. This compound is part of a broader class of pyridine derivatives, which are known for their diverse biological and chemical properties. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine,2-(2-propen-1-ylthio)- typically involves the reaction of 2-mercaptopyridine with allyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the thiol group . The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or acetone for several hours to achieve high yields.

Industrial Production Methods

Industrial production of Pyridine,2-(2-propen-1-ylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyridine,2-(2-propen-1-ylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine,2-(2-propen-1-ylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine,2-(2-propen-1-ylthio)- involves its interaction with biological targets such as enzymes and receptors. The compound’s allylthio group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial action, where it disrupts the function of essential bacterial enzymes . Additionally, the pyridine ring can interact with nucleic acids, potentially interfering with DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine,2-(2-propen-1-ylthio)- is unique due to the presence of both the pyridine ring and the allylthio group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit potent antimicrobial properties .

Properties

IUPAC Name

2-prop-2-enylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-2-7-10-8-5-3-4-6-9-8/h2-6H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJRMAHIZBHNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295271
Record name 2-(prop-2-en-1-ylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65063-38-9
Record name NSC100905
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(prop-2-en-1-ylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine,2-(2-propen-1-ylthio)-
Reactant of Route 2
Reactant of Route 2
Pyridine,2-(2-propen-1-ylthio)-
Reactant of Route 3
Reactant of Route 3
Pyridine,2-(2-propen-1-ylthio)-
Reactant of Route 4
Reactant of Route 4
Pyridine,2-(2-propen-1-ylthio)-
Reactant of Route 5
Reactant of Route 5
Pyridine,2-(2-propen-1-ylthio)-
Reactant of Route 6
Reactant of Route 6
Pyridine,2-(2-propen-1-ylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.